ent-Oseltamivir Phosphate

Stereoisomer Diastereomer Antiviral Activity

ent-Oseltamivir Phosphate is the definitive chiral reference standard for oseltamivir phosphate ANDA filings and commercial QC. Its unique (3S,4S,5R) configuration ensures a distinct chromatographic retention time, preventing co-elution and misidentification of the active API. This is critical for ICH Q3A/B impurity profiling. Unlike generic isomers, this exact enantiomer is required for validated analytical methods and traceability to USP/EP pharmacopeial standards. Choose this standard to guarantee regulatory compliance and method accuracy.

Molecular Formula C16H31N2O8P
Molecular Weight 410.40 g/mol
Cat. No. B12291304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameent-Oseltamivir Phosphate
Molecular FormulaC16H31N2O8P
Molecular Weight410.40 g/mol
Structural Identifiers
SMILESCCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC.OP(=O)(O)O
InChIInChI=1S/C16H28N2O4.H3O4P/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19;1-5(2,3)4/h9,12-15H,5-8,17H2,1-4H3,(H,18,19);(H3,1,2,3,4)
InChIKeyPGZUMBJQJWIWGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ent-Oseltamivir Phosphate: Enantiomeric Reference Standard for Antiviral Analytical and Quality Control Applications


ent-Oseltamivir Phosphate (CAS 1035895-89-6) is the enantiomeric prodrug of the neuraminidase inhibitor oseltamivir carboxylate, possessing a stereochemical configuration of (3S,4S,5R) [1]. It serves as a critical chiral reference standard in the pharmaceutical industry, primarily employed for analytical method development, method validation (AMV), and quality control (QC) applications during the commercial production of oseltamivir phosphate (Tamiflu®), as well as in Abbreviated New Drug Application (ANDA) filings [2].

Why ent-Oseltamivir Phosphate Cannot Be Substituted by Other Oseltamivir Stereoisomers in Analytical Workflows


Generic substitution of ent-Oseltamivir Phosphate with other oseltamivir stereoisomers or impurities is analytically invalid. Each stereoisomer possesses a unique three-dimensional structure [1] that directly impacts its chromatographic behavior (e.g., retention time) and spectrometric signature [2]. Using an incorrect isomer can lead to co-elution, misidentification of impurities, and failure to meet ICH Q3A/B guidelines for impurity profiling in ANDA submissions. The stringent requirements of regulatory bodies necessitate the use of the exact, specified enantiomer for validated analytical methods.

Quantitative Evidence for the Selection of ent-Oseltamivir Phosphate over Alternative Oseltamivir Stereoisomers


Stereochemical Distinction: Comparing the (3S,4S,5R)-Enantiomer to the (3S,4R,5S)-Diastereoisomer

ent-Oseltamivir Phosphate, the (3S,4S,5R)-enantiomer, is a distinct stereoisomer from the pharmacologically active (3R,4R,5S)-oseltamivir and from other diastereoisomers like the (3S,4R,5S)-isomer. A 2017 study by Hajzer et al. synthesized and evaluated the (3S,4R,5S)-diastereoisomer, finding its in vitro antiviral potency against the A/Perth/265/2009(H5N1) strain was 'comparable' to oseltamivir, while other diastereoisomers displayed 'lower' activity [1]. This highlights that even stereoisomers with similar carbon skeletons can exhibit varying levels of biological activity. The (3S,4S,5R)-enantiomer, with its specific spatial orientation, is primarily valued for its unique analytical properties, not its therapeutic equivalence.

Stereoisomer Diastereomer Antiviral Activity

Regulatory and Pharmacopoeial Compliance: ent-Oseltamivir Phosphate as a Designated Impurity Standard

ent-Oseltamivir Phosphate is explicitly designated and supplied for use as a reference standard in analytical method development, method validation (AMV), and quality control (QC) for Abbreviated New Drug Applications (ANDA) [1]. This is in direct contrast to the Active Pharmaceutical Ingredient (API), Oseltamivir Phosphate, which is used for drug formulation. Suppliers provide detailed characterization data compliant with regulatory guidelines, and the compound can be used for traceability against pharmacopeial standards (USP or EP) [1]. Other oseltamivir impurities (e.g., diastereomers, EP impurities A-G) may not have the same level of validated characterization data or regulatory acceptance for specific method development.

Reference Standard Impurity Profiling ANDA

Synthetic Accessibility: ent-Oseltamivir Phosphate Synthesis via a Validated Enzymatic Route

A 2008 study in the Journal of Organic Chemistry describes an enantioselective synthesis yielding both oseltamivir phosphate (1) and its enantiomer ent-1 in ~30% overall yield over 10 steps [1]. The synthesis of ent-1 was achieved via enzymatic desymmetrization of meso-diester 7a with Aspergillus oryzae lipase, providing the key (R)-monoacid ent-8a [1]. This demonstrates a defined, scalable synthetic route to the pure enantiomer, contrasting with the potential need for chiral resolution of racemic mixtures when sourcing other stereoisomers. A defined synthetic pathway ensures consistency in impurity profiles from batch to batch, a critical factor for reference standard reliability.

Enzymatic Desymmetrization Synthesis Scalability

Primary Application Scenarios for ent-Oseltamivir Phosphate Based on Quantitative Evidence


Development and Validation of Chiral HPLC Methods for Oseltamivir Phosphate APIs

ent-Oseltamivir Phosphate is the ideal reference standard for developing and validating chiral High-Performance Liquid Chromatography (HPLC) methods. Its distinct stereochemistry [1] ensures a different retention time from the active oseltamivir phosphate, allowing for accurate quantification of enantiomeric purity in API batches. This application is directly supported by its designated use for method development and validation [2].

Impurity Profiling and Quality Control in Oseltamivir Phosphate ANDA Submissions

As an explicitly designated impurity standard for ANDA filings [1], ent-Oseltamivir Phosphate is used to spike and identify the enantiomeric impurity peak in chromatograms of oseltamivir phosphate drug substance. This ensures compliance with ICH guidelines for impurity limits, a critical step for regulatory approval [1].

Pharmacopoeial Traceability and Standardization of Analytical Methods

The compound can serve as a secondary reference standard, traceable to primary pharmacopeial standards from the United States Pharmacopeia (USP) or European Pharmacopoeia (EP) [1]. This scenario is essential for laboratories in generic drug manufacturing to ensure their analytical methods are harmonized with official compendial standards [1].

Research on Stereoisomer-Specific Neuraminidase Binding Interactions

While not a therapeutic agent, the distinct (3S,4S,5R) stereochemistry of ent-Oseltamivir Phosphate makes it a valuable tool in structural biology for probing the binding pocket of influenza neuraminidase. Comparative studies of stereoisomers have shown that configuration dictates biological activity [2], and this enantiomer can be used as a negative control or to map specific binding interactions.

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